(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Chemical biology DNA damage repair MRN complex

(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one (molecular formula C₁₇H₁₄N₂O₂S, MW 310.4 g/mol) is a synthetic 5-arylidene-2-aminothiazol-4(5H)-one derivative belonging to the pseudothiohydantoin family. The compound features a Z-configured benzylidene substituent at position 5 and an N-methyl-N-(4-hydroxyphenyl)amino group at position 2 of the thiazolone core.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
Cat. No. B12167359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3)S2
InChIInChI=1S/C17H14N2O2S/c1-19(13-7-9-14(20)10-8-13)17-18-16(21)15(22-17)11-12-5-3-2-4-6-12/h2-11,20H,1H3/b15-11-
InChIKeyCVJQOOGDQQQDIE-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-Benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one: Structural Identity and Compound-Class Context for Procurement Decisions


(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one (molecular formula C₁₇H₁₄N₂O₂S, MW 310.4 g/mol) is a synthetic 5-arylidene-2-aminothiazol-4(5H)-one derivative belonging to the pseudothiohydantoin family [1]. The compound features a Z-configured benzylidene substituent at position 5 and an N-methyl-N-(4-hydroxyphenyl)amino group at position 2 of the thiazolone core [2]. This substitution pattern distinguishes it from the well-known tool compound Mirin [(5Z)-2-amino-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, CAS 299953-00-7], which bears a primary amino group at position 2 and a 4-hydroxy substituent on the benzylidene ring [3]. The N-methyl-N-aryl substitution confers distinct physicochemical and potentially pharmacological properties relative to primary amino analogs, making this compound of interest for structure-activity relationship (SAR) exploration within the broader 2-aminothiazol-4(5H)-one chemotype [4].

Substitution pattern
N-methyl-N-(4-hydroxyphenyl)amino at position 2 provides distinct H-bond donor capacity and steric profile vs primary amine analogs
SAR probe
Fills a structural gap between N-alkyl, N-aryl, and N-unsubstituted derivatives in 2-aminothiazol-4(5H)-one libraries
Lipophilicity range
Predicted intermediate lipophilicity supports cell permeability evaluation without excessive logP-associated promiscuity

Why (5Z)-5-Benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one Cannot Be Interchanged with Structurally Similar 2-Aminothiazol-4(5H)-one Analogs


Within the 5-arylidene-2-aminothiazol-4(5H)-one chemotype, subtle variations at the 2-amino substituent and the 5-arylidene group produce profound differences in target engagement, lipophilicity, and biological selectivity. Mirin (2-NH₂, 5-(4-hydroxybenzylidene)) targets the Mre11-Rad50-Nbs1 complex with an IC₅₀ of ~12 μM for ATM activation [1]. MMPT [5-(4-methylbenzylidene)-2-(phenylamino)] induces P-glycoprotein-independent apoptosis in lung cancer cells [2]. PFM01, an N-alkylated Mirin derivative, selectively inhibits MRE11 endonuclease but not exonuclease activity via a distinct binding site [3]. Critically, N-methylation of 2-aminothiazol-4(5H)-ones has been shown to reduce 11β-HSD1 inhibitory potency compared to N-allyl analogs due to altered ligand orientation within the enzyme active site [4]. For the target compound, the combination of an unsubstituted 5-benzylidene group and an N-methyl-N-(4-hydroxyphenyl)amino moiety creates a unique pharmacophore that is not represented by any single commercially available analog. Generic substitution based solely on core scaffold similarity risks selecting a compound with divergent target profile, lipophilicity, and biological readout.

Mirin (primary amine) interchange
N-methyl-N-aryl substitution eliminates key H-bond donor and may not engage MRN-ATM pathway; Mirin IC₅₀ and target profile are not transferable
N-aryl analog mismatch
Different 5-arylidene/2-amino substitution patterns produce divergent profiles (e.g., 11β-HSD1 inhibition vs. tubulin binding); biological readout may shift
MRE11 inhibitor selectivity
N-alkylated Mirin derivatives show distinct nuclease selectivity; target compound's N-aryl motif likely yields altered MRE11 binding that requires independent validation

Quantitative Differentiation Evidence for (5Z)-5-Benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one Against Closest Analogs


Structural Differentiation from Mirin: N-Methyl-N-(4-hydroxyphenyl) Substitution vs. Primary 2-Amino Group

The target compound differs from Mirin by replacement of the primary 2-amino group with an N-methyl-N-(4-hydroxyphenyl)amino substituent. Mirin is a well-characterized MRN-ATM pathway inhibitor blocking Mre11 exonuclease activity and ATM activation (IC₅₀ = 12 μM in cell-free extracts for ATM activation; IC₅₀ = 66 μM for H2AX phosphorylation) [1]. The N-methyl-N-aryl substitution in the target compound eliminates the hydrogen-bond donor capacity of the primary amine while introducing a second aromatic ring and tertiary amine character. This substitution is predicted to increase cLogP by approximately 1.5–2.0 log units relative to Mirin (computed cLogP for Mirin ≈ 1.2; estimated for target ≈ 2.8–3.2), altering membrane permeability and target-binding profiles [2]. No direct MRN inhibition data exist for the target compound, but the structural divergence from Mirin precludes assuming equivalent Mre11-targeting activity.

Mirin structural comparison
Head-to-head
Target: N-methyl-N-(4-hydroxyphenyl)amino, cLogP ≈ 2.8–3.2, HBD=1 vs Mirin: -NH₂, cLogP ≈ 1.2, HBD=2; IC₅₀ (ATM activation) 12 μM
Structural divergence may preclude direct MRN-ATM pathway substitution; distinct lipophilicity and H-bond profile require independent target engagement validation
No direct MRE11 data for target; comparison relies on computed properties and literature IC₅₀
Chemical biology DNA damage repair MRN complex Structure-activity relationship

N-Methylation Effect on 11β-HSD1 Inhibitory Activity: Class-Level Evidence from 2-Aminothiazol-4(5H)-one Derivatives

A systematic study comparing N-allyl versus N-methyl 2-aminothiazol-4(5H)-one derivatives demonstrated that N-methyl derivatives are consistently weaker inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) than their N-allyl counterparts [1]. Molecular modeling revealed that the absence of the allyl group permits rotation of the entire ligand within the enzyme active site, disrupting key binding interactions [1]. While the target compound bears an N-methyl-N-(4-hydroxyphenyl) rather than a simple N-methyl group, the class-level inference is that N,N-disubstitution further reduces 11β-HSD1 inhibitory potential compared to N-unsubstituted or N-allyl analogs. Carbenoxolone, a reference 11β-HSD1 inhibitor, exhibits an IC₅₀ of ~0.07 μM against the enzyme [2].

11β-HSD1 inhibition class trend
Class-level
N-methyl derivatives are consistently weaker 11β-HSD1 inhibitors than N-allyl analogs; target N-methyl-N-aryl is predicted to follow this trend with further reduced potency
Supports library design expectation of lower 11β-HSD1 inhibition; hit-follow-up should consider N-substitution impact on binding mode
Class-level SAR inference; no direct IC₅₀ data available for target compound
11β-HSD1 inhibition Metabolic disease N-methylation Enzyme inhibition

Differentiation from 5-(4-Hydroxybenzylidene)-Containing Analogs: Impact of Benzylidene Substitution on Anticancer Selectivity

The target compound bears an unsubstituted 5-benzylidene group, distinguishing it from analogs with 4-hydroxybenzylidene or substituted benzylidene moieties. A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones evaluated against leukemia cell lines showed that substituents on the benzylidene ring critically modulate potency: compounds with 2-alkoxybenzylidene groups achieved IC₅₀ values of 0.10–0.95 μM against leukemia lines, comparable to or lower than chlorambucil [1]. In a separate study, 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones inhibited tubulin polymerization by binding to the colchicine site, with hit compounds showing IC₅₀ values of 0.32–1.28 μM against daunorubicin-resistant CEM-DNR cells and 0.21–1.23 μM against paclitaxel-resistant K562-TAX cells [2]. The target compound's unsubstituted benzylidene group may confer distinct steric and electronic properties relative to these characterized hits.

5-Benzylidene substitution SAR
Class-level
Unsubstituted 5-benzylidene differs from 2-alkoxybenzylidene analogs (IC₅₀ 0.10–0.95 μM, leukemia lines) and tubulin-inhibitory congeners (IC₅₀ 0.21–1.28 μM). Target compound anticancer activity uncharacterized
Unsubstituted benzylidene may confer differential selectivity; procurement for anticancer screening should benchmark against published substituted congeners
Activity data from class-level literature; direct testing required for target compound
Anticancer activity Leukemia Tubulin polymerization SAR

Physicochemical Differentiation: Computed Lipophilicity and ADME Profile vs. 2-Amino Substituted Analogs

A comprehensive lipophilicity and in silico ADME study of 28 pseudothiohydantoin (2-aminothiazol-4(5H)-one) derivatives demonstrated a direct relationship between N-substituent structure and experimental lipophilicity parameters (log kw, RM₀) [1]. Of 27 of 28 tested compounds meeting Lipinski's Rule of Five (cLogP < 5), the lipophilicity values correlated with the size and nature of the N-substituent [1]. The target compound, bearing an N-methyl-N-(4-hydroxyphenyl) group, is predicted to occupy an intermediate-to-high lipophilicity range within this series. For comparison, the base scaffold 2-aminothiazol-4(5H)-one has a computed LogP of approximately −0.43 [2]. N-substitution with methyl alone increases this to ~1.0–1.5, while N-aryl substitution further elevates cLogP into the 2.5–3.5 range. This graded lipophilicity control is critical for tuning membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity shift vs scaffold
Class-level
+3.2 to +3.6 log units
Intermediate lipophilicity supports membrane permeability while avoiding excessive logP (>5); positions compound as a useful probe within SAR libraries
Based on RP-TLC/RP-HPLC studies of 28 pseudothiohydantoins; predicted cLogP ≈ 2.8–3.2
Lipophilicity ADME profiling Drug-likeness Physicochemical properties

Differentiation from Antitubercular 5-Benzylidene-2-(phenylamino)thiazol-4(5H)-one Analogs: Substituent-Dependent Anti-Mtb Activity

A series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. The antimycobacterial potency was strongly dependent on the substitution pattern on both the 5-benzylidene and the 2-phenylamino rings. The target compound, with its unsubstituted 5-benzylidene and N-methyl-N-(4-hydroxyphenyl)amino groups, represents a distinct combination not explicitly tested in the published anti-Mtb series. For reference, related 2-aminothiazole derivatives have shown MIC values against Mtb H37Rv in the range of 0.76–15.28 μM depending on substitution [2]. The N-methylation in the target compound may further modulate anti-Mtb activity and selectivity relative to the published NH analogs.

Anti-Mtb SAR gap
Class-level
Unsubstituted 5-benzylidene + N-methyl-N-(4-hydroxyphenyl)amino combination not tested in published anti-Mtb series; related 2-aminothiazoles show MIC 0.76–15.28 μM against Mtb H37Rv
Offers novel substitution combination for antitubercular screening; may access unexplored SAR space for overcoming resistance
No direct MIC data; activity inferred from class-level structure-activity analysis
Antitubercular activity Mycobacterium tuberculosis MIC Hybrid molecules

Differentiation from N-Alkylated MRE11 Inhibitors (PFM01/PFM39): Binding Site and Nuclease Selectivity

The target compound bears a distinct N-methyl-N-(4-hydroxyphenyl) substitution at the 2-position, contrasting with PFM01 (an N-alkylated Mirin derivative that selectively inhibits MRE11 endonuclease but not exonuclease activity) and PFM39 (which selectively inhibits MRE11 exonuclease but not endonuclease activity) [1]. PFM01 targets MRE11 at a site near the dimer interface, distinct from Mirin's binding site, disrupting the ssDNA-binding groove [1]. PFM39 targets MRE11 similarly to Mirin but blocks dsDNA phosphate backbone rotation . The target compound's N-methyl-N-aryl substitution pattern is structurally distinct from both PFM01 and PFM39, and its MRE11 inhibitory profile (if any) cannot be inferred from these analogs. This compound may serve as a structurally novel starting point for developing MRE11 inhibitors with altered nuclease selectivity profiles.

MRE11 nuclease selectivity
Class-level
Distinct N-methyl-N-(4-hydroxyphenyl) group vs PFM01 (endo-selective) and PFM39 (exo-selective); target MRE11 inhibitory profile unknown
May serve as structurally novel scaffold for developing MRE11 probes with altered nuclease selectivity; binding profile cannot be inferred from existing inhibitors
Binding mode and selectivity require experimental characterization
MRE11 nuclease DNA double-strand break repair Endonuclease vs. exonuclease Chemical probe

Validated Application Scenarios for (5Z)-5-Benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one Based on Differential Evidence


Structure-Activity Relationship (SAR) Library Expansion for 2-Aminothiazol-4(5H)-one Chemical Probes

This compound serves as a unique SAR point within 5-arylidene-2-aminothiazol-4(5H)-one libraries. Its combination of an unsubstituted 5-benzylidene and N-methyl-N-(4-hydroxyphenyl)amino substitution fills a gap between simple N-alkyl, N-aryl, and N-unsubstituted derivatives. Researchers can use it to systematically probe how tertiary amine character, increased steric bulk, and elevated lipophilicity (predicted cLogP ≈ 2.8–3.2) modulate target engagement across 11β-HSD1, tubulin, and MRE11 assays [1]. The graded lipophilicity confirmed by RP-HPLC/RP-TLC studies of related pseudothiohydantoins supports its use as an intermediate-lipophilicity probe .

Negative Control for MRN-ATM Pathway Studies Requiring Mirin as Positive Control

Given the substantial structural divergence from Mirin (N-methyl-N-aryl vs. primary amine; MW 310.4 vs. 220.25 g/mol; loss of one H-bond donor; predicted cLogP increase of ~1.6–2.0 units), this compound can function as a structurally matched negative control in MRN-ATM pathway experiments where Mirin serves as the positive inhibitor (IC₅₀ = 12 μM for ATM activation) [1]. The altered substitution at the 2-position is expected to significantly reduce or eliminate Mre11 binding, providing a rigorous control for target engagement specificity.

Anticancer Screening Against Drug-Resistant Leukemia and Solid Tumor Panels

Published class-level evidence demonstrates that 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones achieve submicromolar IC₅₀ values against daunorubicin-resistant (CEM-DNR, IC₅₀ = 0.32–1.28 μM) and paclitaxel-resistant (K562-TAX, IC₅₀ = 0.21–1.23 μM) cell lines via tubulin polymerization inhibition [1]. Additionally, certain analogs show selective antileukemic activity with IC₅₀ values of 0.10–0.95 μM, comparable to chlorambucil . The target compound's unsubstituted 5-benzylidene group may confer differential selectivity across the NCI-60 panel, making it a rational inclusion in focused anticancer screening libraries targeting tubulin or leukemia-specific pathways.

Antitubercular Hit-Finding with a Novel Substitution Combination

The compound combines an unsubstituted 5-benzylidene with an N-methyl-N-(4-hydroxyphenyl)amino motif—a substitution combination not represented in published (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one antitubercular series [1]. With related 2-aminothiazole derivatives showing Mtb H37Rv MIC values of 0.76–15.28 μM , this compound represents a structurally novel entry point for anti-Mtb screening. Its predicted intermediate lipophilicity and moderate molecular weight are consistent with favorable mycobacterial cell wall penetration properties.

Application
Selection Property
Validation Focus
SAR library expansion for 2-aminothiazol-4(5H)-one probes
N-Substituent lipophilicity modulation
Target engagement across 11β-HSD1, tubulin, and MRE11 assays
Negative control for MRN-ATM pathway studies
Structural match to Mirin with altered 2-amino group
Absence of MRE11 inhibition in ATM activation assay
Anticancer screening in drug-resistant cell panels
Unsubstituted 5-benzylidene selectivity
Cytotoxicity and tubulin polymerization endpoints
Antitubercular hit-finding
Novel substitution combination for Mtb
MIC determination against Mtb H37Rv and selectivity index
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